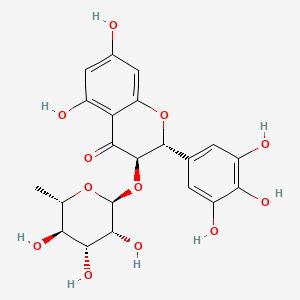
4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2,3-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BChE-IN-11 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the nervous system by breaking down neurotransmitters such as acetylcholine. Inhibition of these enzymes can be beneficial in treating neurological disorders like Alzheimer’s disease and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE/BChE-IN-11 typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods: Industrial production of AChE/BChE-IN-11 may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of co-immobilized enzymes in starch or gelatin gels has also been proposed to stabilize the compound during storage and use .
Chemical Reactions Analysis
Types of Reactions: AChE/BChE-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory potency .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups that enhance its inhibitory activity against acetylcholinesterase and butyrylcholinesterase .
Scientific Research Applications
AChE/BChE-IN-11 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition mechanisms and develop new inhibitors. In biology, it helps understand the role of cholinesterases in various physiological processes . In medicine, it is explored as a potential treatment for neurological disorders like Alzheimer’s disease and Parkinson’s disease . Industrially, it is used in the development of pesticides and other chemicals that require enzyme inhibition .
Mechanism of Action
The mechanism of action of AChE/BChE-IN-11 involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition leads to the accumulation of neurotransmitters like acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission . The compound achieves this by binding to the active site of the enzymes, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
AChE/BChE-IN-11 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting both acetylcholinesterase and butyrylcholinesterase . Similar compounds include rivastigmine, galantamine, and bambuterol, which also inhibit these enzymes but may differ in their selectivity and potency . The unique structural features of AChE/BChE-IN-11, such as specific functional group modifications, contribute to its enhanced inhibitory activity .
Properties
CAS No. |
80443-12-5 |
|---|---|
Molecular Formula |
C21H22O12 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(2R,3R)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-27,29-30H,1H3/t6-,14-,17+,18+,19+,20-,21-/m0/s1 |
InChI Key |
QMGYCEQXKDMHDB-JFWXUUDPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















